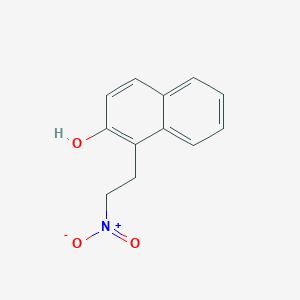

1-(2-Nitroethyl)-2-naphthol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-nitroethyl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-12-6-5-9-3-1-2-4-10(9)11(12)7-8-13(15)16/h1-6,14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBFKBMFARSVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CC[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Nitroethyl)-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the organic compound 1-(2-Nitroethyl)-2-naphthol. This document details a proposed synthetic pathway, experimental protocols, and methods for structural elucidation and purity assessment. The information is intended to support researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a derivative of 2-naphthol, a versatile precursor in organic synthesis. The introduction of a nitroethyl group at the C1 position of the naphthol ring system offers a reactive handle for further functionalization, making it a potentially valuable intermediate in the development of novel chemical entities. The nitro group can be reduced to an amine, providing a route to various amino-functionalized naphthol derivatives with potential applications in pharmaceuticals and as ligands in catalysis.

Proposed Synthesis: Michael Addition

The most chemically sound and direct route for the synthesis of this compound is the base-catalyzed Michael addition of 2-naphthol to nitroethylene. In this reaction, the phenoxide ion of 2-naphthol, generated in the presence of a base, acts as a nucleophile, attacking the electron-deficient β-carbon of nitroethylene.

Experimental Protocol: Synthesis of this compound

This protocol is a proposed method based on general procedures for Michael additions of phenolic compounds to nitroalkenes.

Materials:

-

2-Naphthol

-

Nitroethylene

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Hydrochloric Acid (HCl), 1 M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2-naphthol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium salt of 2-naphthol.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of nitroethylene (1.2 eq) in anhydrous DMF to the reaction mixture dropwise over a period of 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl until the mixture is acidic (pH ~5-6).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Characterization of this compound

The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following table summarizes the known and predicted physicochemical and spectroscopic data for this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₃ | --INVALID-LINK-- |

| Molecular Weight | 217.22 g/mol | --INVALID-LINK-- |

| Melting Point | 92-94 °C | Not explicitly cited in provided results. |

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 7.2 | m | 6H | Ar-H |

| ~5.0 | s | 1H | Ar-OH |

| ~4.8 | t | 2H | -CH₂-NO₂ |

| ~3.5 | t | 2H | Ar-CH₂- |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-OH |

| ~134 | Ar-C (quaternary) |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

| ~124 | Ar-CH |

| ~121 | Ar-CH |

| ~118 | Ar-CH |

| ~115 | Ar-C (quaternary) |

| ~75 | -CH₂-NO₂ |

| ~30 | Ar-CH₂- |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (phenolic) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1550 and ~1370 | N-O stretch (nitro group) |

| ~1600, ~1500 | C=C stretch (aromatic) |

MS (Mass Spectrometry)

| m/z | Interpretation |

| 217 | [M]⁺ (Molecular ion) |

| 171 | [M - NO₂]⁺ |

| 144 | [M - CH₂CH₂NO₂]⁺ |

Workflow and Pathway Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Caption: Synthetic workflow for this compound.

Characterization Logic

This diagram outlines the logical flow for the characterization of the synthesized product.

Caption: Logical flow for product characterization.

An In-depth Technical Guide to the Photochemical Properties of 1-(2-Nitroethyl)-2-naphthol

Introduction

1-(2-Nitroethyl)-2-naphthol is a derivative of 2-naphthol, a versatile scaffold in medicinal chemistry and materials science.[1] The introduction of a nitroethyl group at the C1 position is anticipated to bestow unique photochemical properties upon the molecule, primarily influenced by the nitroaromatic moiety. Nitroaromatic compounds are known for their distinct photoinduced pathways, including rapid intersystem crossing and, in some cases, the photodissociation of nitric oxide.[2][3][4] These characteristics make them compelling candidates for applications in photodynamic therapy, photoactivated drug delivery, and environmental sciences.[3]

This technical guide provides a comprehensive overview of the predicted photochemical properties of this compound, a proposed synthetic route, and detailed experimental protocols for its characterization. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the potential applications of novel photoactive molecules.

Proposed Synthesis of this compound

A plausible synthetic route to this compound is via the Henry reaction (also known as the nitroaldol reaction), which involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[5][6][7] In this proposed synthesis, 2-hydroxy-1-naphthaldehyde would be reacted with nitromethane in the presence of a base, followed by dehydration of the intermediate β-nitro alcohol.

Predicted Photochemical and Photophysical Properties

The photochemical behavior of this compound will be dictated by the interplay between the naphthol and nitroethyl moieties. The UV-Visible absorption spectrum is expected to be dominated by the naphthol chromophore, while the nitro group will likely influence the excited-state deactivation pathways.

The spectroscopic properties of this compound are predicted based on data from related nitronaphthol compounds. The absorption spectrum is expected to show characteristic π-π* transitions of the naphthalene ring.[8] Fluorescence is anticipated, although the quantum yield may be low due to efficient non-radiative decay pathways introduced by the nitro group.[9]

Table 1: Predicted Spectroscopic and Photophysical Data

| Property | Predicted Value | Notes |

| Absorption Maximum (λabs) | 300 - 350 nm | In a polar solvent like ethanol. Based on typical absorption of 2-naphthol derivatives. |

| Molar Absorptivity (ε) | 1,000 - 10,000 M-1cm-1 | Estimated based on similar aromatic compounds. |

| Emission Maximum (λem) | 350 - 450 nm | A significant Stokes shift is expected.[9] |

| Fluorescence Quantum Yield (ΦF) | < 0.1 | The nitro group is known to quench fluorescence through efficient intersystem crossing.[3] |

| Fluorescence Lifetime (τF) | 1 - 5 ns | Short lifetimes are characteristic of molecules with efficient non-radiative decay pathways. |

Upon photoexcitation, nitroaromatic compounds can undergo several deactivation processes. A key pathway is intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to a triplet state (T₁).[3][10] This process is often very efficient in nitroaromatics due to strong spin-orbit coupling.[2][4] From the triplet state, the molecule can undergo various photochemical reactions. One potential pathway for this compound is the cleavage of the C-N bond to release nitric oxide (NO), a molecule with significant biological signaling roles.[3][4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and photochemical characterization of this compound.

Objective: To synthesize this compound from 2-hydroxy-1-naphthaldehyde and nitromethane via a Henry reaction.[5][11]

Materials:

-

2-hydroxy-1-naphthaldehyde

-

Nitromethane

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl), 1M

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve 2-hydroxy-1-naphthaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Add nitromethane (1.5 equivalents) to the solution.

-

Slowly add a solution of NaOH (1.1 equivalents) in ethanol dropwise to the reaction mixture while stirring at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with 1M HCl.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the intermediate β-nitro alcohol.

-

The β-nitro alcohol can then be dehydrated to the final product, this compound, by heating in the presence of an acid catalyst.

Objective: To determine the absorption and emission spectra of this compound.[9][12][13]

Materials:

-

Synthesized this compound

-

Spectroscopic grade ethanol

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a stock solution of this compound in ethanol of a known concentration (e.g., 1 mM).

-

Prepare a series of dilutions from the stock solution (e.g., 1 µM to 50 µM).

-

For UV-Vis spectroscopy, record the absorption spectrum of each solution from 250 nm to 600 nm, using ethanol as a blank.

-

Determine the wavelength of maximum absorption (λabs) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

-

For fluorescence spectroscopy, excite the samples at their λabs.

-

Record the emission spectra over a suitable wavelength range (e.g., 350 nm to 700 nm).

-

Determine the wavelength of maximum emission (λem).

Objective: To determine the fluorescence quantum yield (ΦF) of this compound relative to a known standard.[14][15][16]

Materials:

-

This compound solution in ethanol

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

-

UV-Vis spectrophotometer and Fluorometer

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in ethanol, with absorbances at the excitation wavelength kept below 0.1 to minimize inner filter effects.

-

Measure the UV-Vis absorption spectrum for each solution and record the absorbance at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample² / ηstandard²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent (which is the same for both sample and standard in this case).

Objective: To investigate the properties of the triplet excited state and other transient species.[17][18][19]

Materials:

-

This compound solution in a suitable solvent (e.g., acetonitrile or ethanol)

-

Femtosecond or picosecond transient absorption spectrometer

Procedure:

-

Prepare a solution of this compound with an absorbance of approximately 0.5 at the pump wavelength.

-

Excite the sample with a short laser pulse (pump beam) at a wavelength where the molecule absorbs (e.g., 355 nm).

-

Probe the changes in absorption with a broadband white light continuum pulse (probe beam) at various time delays after the pump pulse.

-

Record the differential absorption spectra (ΔA) as a function of wavelength and time delay.

-

Analyze the data to identify the transient species (e.g., triplet state, radicals) and determine their lifetimes and spectral characteristics.

References

- 1. researchgate.net [researchgate.net]

- 2. faculty.kaust.edu.sa [faculty.kaust.edu.sa]

- 3. Excited state dynamics and photochemistry of nitroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Excited state dynamics and photochemistry of nitroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Henry Reaction [organic-chemistry.org]

- 6. Henry reaction - Wikipedia [en.wikipedia.org]

- 7. chemistry-reaction.com [chemistry-reaction.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Henry Reaction (Nitroaldol Reaction) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. biocompare.com [biocompare.com]

- 13. Ultraviolet-Visible and Fluorescence Spectroscopy Techniques Are Important Diagnostic Tools during the Progression of Atherosclerosis: Diet Zinc Supplementation Retarded or Delayed Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 16. Relative Quantum Yield - Edinburgh Instruments [edinst.com]

- 17. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]

- 18. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What is Transient Absorption? Pump Probe Spectroscopy [edinst.com]

An In-depth Technical Guide to the Photoacid Generator Mechanism of 1-(2-Nitroethyl)-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2-Nitroethyl)-2-naphthol is a compound with the potential to function as a photoacid generator (PAG), a molecule that produces acid upon exposure to light. This property is of significant interest in various fields, including photolithography, 3D printing, and controlled drug delivery, where spatiotemporal control of acidity is crucial. This technical guide elucidates the likely photochemical mechanism of acid generation from this compound, drawing parallels with the extensively studied o-nitrobenzyl photochemistry. Furthermore, it provides detailed experimental methodologies to characterize its function as a PAG and quantify its efficiency.

Proposed Photochemical Mechanism

The photoacid generation mechanism of this compound is hypothesized to proceed through a series of steps initiated by the absorption of a photon. This proposed pathway is analogous to the photo-fragmentation of o-nitrobenzyl compounds, which involves an intramolecular hydrogen abstraction and subsequent rearrangement.

Upon irradiation with UV light, the this compound molecule is promoted to an electronically excited state. This excited state facilitates an intramolecular hydrogen transfer from the benzylic carbon to the nitro group, forming a transient aci-nitro intermediate. This intermediate is unstable and undergoes a rearrangement, likely involving a cyclization to a benzoisoxazoline derivative, which then cleaves to release a proton (H+), thereby generating the acidic environment, and forming 2-nitroso-1-naphthaldehyde as a byproduct.[1][2]

Quantitative Data

The following table summarizes key quantitative parameters that are essential for characterizing the performance of a photoacid generator. The values provided are hypothetical and represent typical ranges for related nitroaromatic compounds. These parameters would need to be determined experimentally for this compound.

| Parameter | Symbol | Typical Value/Range | Significance |

| Molar Absorptivity | ε | 1,000 - 10,000 M⁻¹cm⁻¹ | Efficiency of light absorption at a specific wavelength. |

| Quantum Yield of Acid Generation | Φ(H⁺) | 0.01 - 0.5 | Efficiency of converting absorbed photons into generated protons. |

| Excited State pKa | pKa* | < 0 | The acidity of the molecule in its excited state. |

| Ground State pKa | pKa | 8 - 10 | The acidity of the molecule in its ground state. |

Experimental Protocols

A comprehensive investigation of this compound as a photoacid generator would involve a series of spectroscopic and analytical experiments. The following protocols provide a framework for such a study.

Steady-State UV-Visible Absorption Spectroscopy

-

Objective: To determine the absorption spectrum and molar absorptivity of this compound.

-

Methodology:

-

Prepare a series of solutions of this compound in a suitable solvent (e.g., acetonitrile or a polymer film matrix) with known concentrations.

-

Record the absorption spectrum of each solution over a relevant wavelength range (e.g., 200-500 nm) using a dual-beam UV-Vis spectrophotometer.

-

Plot absorbance at the wavelength of maximum absorption (λmax) versus concentration.

-

Determine the molar absorptivity (ε) from the slope of the resulting Beer-Lambert plot.

-

Determination of Quantum Yield of Acid Generation (Φ(H⁺))

-

Objective: To quantify the efficiency of acid production upon photoexcitation.

-

Methodology (using a pH-sensitive fluorescent dye): [3]

-

Prepare a solution or polymer film containing a known concentration of this compound and a pH-sensitive fluorescent indicator dye (e.g., Coumarin 6).

-

Expose the sample to a calibrated light source at the λmax of the PAG for a defined period.

-

Measure the change in the fluorescence spectrum of the indicator dye, which correlates to the change in pH due to the generated acid.

-

Quantify the concentration of generated protons by titrating the irradiated solution with a standard base or by using a pre-established calibration curve for the dye's fluorescence response to pH.

-

The quantum yield is calculated using the formula: Φ(H⁺) = (moles of H⁺ generated) / (moles of photons absorbed). The number of absorbed photons can be determined using chemical actinometry.

-

Transient Absorption Spectroscopy (TAS)

-

Objective: To detect and characterize the transient intermediates in the photochemical reaction, such as the excited state and the aci-nitro intermediate.[4][5]

-

Methodology:

-

A solution of this compound is placed in a sample cell.

-

The sample is excited with an ultrafast laser pulse (the "pump" pulse) at a wavelength where the compound absorbs.

-

A second, broad-spectrum "probe" pulse is passed through the sample at a variable time delay after the pump pulse.

-

The change in absorbance of the probe light is measured as a function of wavelength and time delay.

-

The resulting transient absorption spectra provide information on the formation and decay kinetics of the excited state and any subsequent intermediates.

-

Product Analysis

-

Objective: To identify the final products of the photoreaction to confirm the proposed mechanism.

-

Methodology:

-

Irradiate a solution of this compound for a sufficient time to achieve significant conversion.

-

Analyze the resulting mixture using techniques such as High-Performance Liquid Chromatography (HPLC) to separate the components and Mass Spectrometry (MS) to identify the molecular weights of the products, confirming the formation of 2-nitroso-1-naphthaldehyde.

-

Conclusion

While direct experimental data for this compound as a photoacid generator is currently lacking, the established photochemistry of related nitroaromatic compounds provides a strong foundation for proposing a viable mechanism. The experimental protocols detailed in this guide offer a clear and comprehensive pathway for researchers to investigate this molecule, characterize its photoacid generating properties, and quantify its efficiency. Such studies are crucial for unlocking its potential in advanced applications where light-induced acidity is a key enabling feature.

References

- 1. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Experimental Set-Ups and Developments - Institut de Physique et Chimie des Matériaux de Strasbourg [ipcms.fr]

- 5. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-(2-Nitroethyl)-2-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the spectroscopic analysis of 1-(2-Nitroethyl)-2-naphthol. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on a predictive approach based on the well-established spectroscopic characteristics of its constituent functional groups: the 2-naphthol core and the nitroethyl substituent. This guide outlines the expected data from key analytical techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for these techniques are provided, offering a framework for the analysis of this and structurally related compounds.

Introduction

This compound is a derivative of 2-naphthol, a versatile building block in organic synthesis. The introduction of a nitroethyl group at the 1-position of the naphthol ring system imparts unique electronic and chemical properties, making it a molecule of interest in various research domains, including materials science and medicinal chemistry. A thorough spectroscopic characterization is paramount for confirming the structure and purity of synthesized this compound. This guide serves as a comprehensive resource for researchers, providing predicted spectroscopic data and standardized protocols to aid in its identification and analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural components and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 9.0 - 10.0 | Singlet (broad) | 1H | Ar-OH |

| ~ 7.8 - 8.0 | Multiplet | 2H | Aromatic-H |

| ~ 7.2 - 7.5 | Multiplet | 4H | Aromatic-H |

| ~ 4.8 - 5.0 | Triplet | 2H | Ar-CH₂-CH₂ -NO₂ |

| ~ 3.5 - 3.7 | Triplet | 2H | Ar-CH₂ -CH₂-NO₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | C -OH |

| ~ 135 | Quaternary Aromatic C |

| ~ 130 | Aromatic C H |

| ~ 129 | Aromatic C H |

| ~ 128 | Quaternary Aromatic C |

| ~ 127 | Aromatic C H |

| ~ 124 | Aromatic C H |

| ~ 121 | Aromatic C H |

| ~ 118 | Aromatic C H |

| ~ 110 | Quaternary Aromatic C |

| ~ 75 | Ar-CH₂-C H₂-NO₂ |

| ~ 30 | Ar-C H₂-CH₂-NO₂ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H Stretch |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2960 - 2850 | Medium | Aliphatic C-H Stretch |

| 1600 - 1585 | Strong | Aromatic C=C Stretch |

| 1550 - 1475 | Strong | Asymmetric NO₂ Stretch[1][2] |

| 1500 - 1400 | Strong | Aromatic C=C Stretch |

| 1360 - 1290 | Strong | Symmetric NO₂ Stretch[1][2] |

| 1260 - 1050 | Strong | C-O Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 217 | [M]⁺ (Molecular Ion) |

| 171 | [M - NO₂]⁺ |

| 144 | [M - CH₂CH₂NO₂]⁺ (2-naphthol radical cation) |

| 115 | [C₉H₇]⁺ (Naphthalenyl cation) |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters may need to be optimized for specific equipment.

Synthesis via Henry Reaction

A plausible synthetic route to this compound is the Henry (nitroaldol) reaction.[3][4] This reaction involves the base-catalyzed condensation of an aldehyde (2-hydroxy-1-naphthaldehyde) with a nitroalkane (nitromethane), followed by reduction of the resulting nitroalkene.

-

Step 1 (Henry Reaction): 2-hydroxy-1-naphthaldehyde and nitromethane are reacted in the presence of a base (e.g., sodium hydroxide or a phase-transfer catalyst) to yield 1-(2-nitrovinyl)-2-naphthol.

-

Step 2 (Reduction): The intermediate nitroalkene is then reduced, for example, using sodium borohydride, to afford the target compound, this compound.

Purification is typically achieved by column chromatography on silica gel.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.[5] A standard pulse program is typically used with a 45° pulse and a relaxation delay of 1-2 seconds.[6][7]

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.[5][6] Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time may be necessary.[7]

Infrared (IR) Spectroscopy

-

Sample Preparation: For Fourier-Transform Infrared (FTIR) spectroscopy, the sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. Alternatively, a spectrum can be obtained from a thin film of the compound on a salt plate or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. The spectrum should be background-corrected using a spectrum of the empty sample holder or the pure solvent.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_max).[8]

-

Data Acquisition: Record the spectrum over a range of 200-800 nm using a dual-beam UV-Vis spectrophotometer.[8] A solvent blank should be used as a reference.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron Impact (EI) ionization is a common technique for this type of molecule, which causes fragmentation and provides structural information.[9][10]

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). The resulting spectrum will show the molecular ion peak and various fragment ions. The fragmentation of nitroalkanes often involves the loss of the NO₂ group or HNO₂.[11]

Visualizations

The following diagrams illustrate the structure of this compound and a general workflow for its spectroscopic analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While experimental data for this specific molecule is scarce in the literature, the predictive data tables, based on fundamental principles of spectroscopy and analysis of its structural components, offer valuable guidance for its characterization. The generalized experimental protocols serve as a starting point for researchers to develop their own analytical methods. This comprehensive guide is intended to facilitate the research and development of novel compounds based on the this compound scaffold.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. Henry Reaction [organic-chemistry.org]

- 5. rsc.org [rsc.org]

- 6. books.rsc.org [books.rsc.org]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. aa6kj.hopto.org [aa6kj.hopto.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. Gas-phase fragmentation analysis of nitro-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Photoacidity of Naphthol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photoacidity of naphthol derivatives, a class of molecules that exhibit a significant increase in acidity upon electronic excitation. This unique property, known as excited-state proton transfer (ESPT), makes them valuable tools in various scientific and technological fields, including their use as fluorescent probes for biological systems and in light-mediated therapeutic strategies. This document details the underlying principles, experimental methodologies for characterization, and a summary of key quantitative data for various naphthol derivatives.

Introduction to Photoacidity and Naphthol Derivatives

Photoacids are molecules that become stronger Brønsted acids in their electronically excited state compared to their ground state.[1] This phenomenon arises from the redistribution of electron density upon absorption of light, which can weaken the bond of a proton-donating group, typically a hydroxyl or amino group. The change in acidity is quantified by the difference between the ground-state acid dissociation constant (pKa) and the excited-state acid dissociation constant (pKa*). For many photoacids, this difference can be several orders of magnitude.[2]

Naphthols, aromatic alcohols derived from naphthalene, are archetypal photoacids.[1] Their relatively simple structure, high fluorescence quantum yields, and significant change in pKa upon excitation have made them extensively studied models for understanding ESPT. The two basic isomers, 1-naphthol and 2-naphthol, exhibit distinct photophysical and photoacidic properties, providing a foundation for the rational design of more complex derivatives with tailored characteristics.[1] The study of these derivatives is crucial for developing novel fluorescent sensors and photo-activatable compounds for applications in chemistry, biology, and medicine.[3][4]

The Mechanism of Excited-State Proton Transfer

The process of ESPT in naphthols can be visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.

Upon absorption of a photon, the naphthol molecule (ROH) is promoted from its ground electronic state (S₀) to an excited singlet state (S₁), denoted as ROH. In this excited state, the molecule is significantly more acidic. If a suitable proton acceptor (like water) is present, the excited molecule can rapidly donate a proton, forming the excited naphtholate anion (RO⁻). Both ROH* and RO⁻* can relax to their respective ground states via fluorescence or non-radiative decay pathways. The dual fluorescence emission from both the protonated and deprotonated species in the excited state is a characteristic feature of many photoacids.[5]

Quantitative Data of Naphthol Derivatives

The photoacidic properties of naphthol derivatives are influenced by the nature and position of substituents on the naphthalene ring. Electron-withdrawing groups generally increase the acidity in both the ground and excited states.[2][6] The following tables summarize key quantitative data for a selection of naphthol derivatives.

Table 1: Ground and Excited-State Acidity Constants (pKa and pKa)*

| Compound | pKa | pKa | ΔpKa (pKa - pKa) | Reference(s) |

| 1-Naphthol | 9.2 - 9.4 | -0.5 - 0.5 | 8.7 - 9.9 | [1][2][6] |

| 2-Naphthol | 9.47 - 9.52 | 2.8 - 2.97 | 6.5 - 6.72 | [1][7][8] |

| 1-Naphthol-3,6-disulfonate | --- | ~ -1.5 | --- | [9] |

| 5-Cyano-2-naphthol | --- | --- | --- | |

| 8-Cyano-2-naphthol | 8.4 | -0.8 | 9.2 | [1] |

| 5,8-Dicyano-2-naphthol | 7.8 | -4.5 | 12.3 | [1] |

| 5-Isocyanonaphthalene-1-ol | 8.4 ± 0.3 | 0.9 ± 0.7 | 7.5 | [10] |

| 5-Amino-2-naphthol (NH₃⁺ form) | --- | 1.1 ± 0.2 | --- | [11] |

| 8-Amino-2-naphthol (NH₃⁺ form) | --- | 1.1 ± 0.2 | --- | [11] |

Table 2: Photophysical Properties of Selected Naphthol Derivatives

| Compound | Solvent | Fluorescence Lifetime (τ) of ROH | Fluorescence Lifetime (τ) of RO⁻ | Fluorescence Quantum Yield (Φ_F) | Reference(s) |

| 1-Naphthol | Water (pH 7) | 33 ± 5 ps | --- | --- | [12] |

| 5-Isocyanonaphthalene-1-ol | Various | 5.0 - 10.1 ns | --- | --- | [10] |

| 5-Isocyano-1-(octyloxy)naphthalene | Various | 3.8 - 5.7 ns | --- | --- | [10] |

| Naphthol-Naphthalimide Conjugates | CH₃CN | 80 - 130 ps | --- | ~ 0.01 | [13] |

Experimental Protocols

The characterization of the photoacidity of naphthol derivatives involves a combination of steady-state and time-resolved spectroscopic techniques.

Determination of Ground-State pKa

The ground-state pKa is typically determined by UV-Visible absorption spectroscopy.

Methodology:

-

Solution Preparation: A series of solutions of the naphthol derivative are prepared in buffers of varying, precisely known pH values.[14][15]

-

Spectroscopic Measurement: The UV-Visible absorption spectrum of each solution is recorded.[14] The spectra will show pH-dependent changes, with an isosbestic point indicating a two-state equilibrium between the protonated and deprotonated forms.[15]

-

Data Analysis: The absorbance at a wavelength where either the protonated or deprotonated species absorbs maximally is plotted against the pH. The resulting titration curve is then fitted to the Henderson-Hasselbalch equation to extract the pKa value.[7]

Determination of Excited-State pKa*

The excited-state pKa* can be estimated using the Förster cycle or determined more accurately through fluorescence titration.

Förster Cycle Method: The Förster cycle relates the difference in pKa between the ground and excited states to the electronic transition energies of the acidic (ROH) and basic (RO⁻) forms.[7]

References

- 1. How does excited-state antiaromaticity affect the acidity strengths of photoacids? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isocyanonaphthol Derivatives: Excited-State Proton Transfer and Solvatochromic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Different applications of 2-naphthol_Chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. franklycaroline.com [franklycaroline.com]

- 8. bowdoin.edu [bowdoin.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pH switch for OH-photoacidity in 5-amino-2-naphthol and 8-amino-2-naphthol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. escholarship.org [escholarship.org]

- 13. Photochemical Reactivity of Naphthol-Naphthalimide Conjugates and Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. aa6kj.hopto.org [aa6kj.hopto.org]

An In-depth Technical Guide to 1-(2-Nitroethyl)-2-naphthol (CAS: 96853-41-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological implications of 1-(2-Nitroethyl)-2-naphthol. The information is intended to support research and development activities in chemistry and the life sciences.

Chemical and Physical Properties

This compound is a nitroaromatic compound featuring a naphthol backbone. The presence of both a hydroxyl and a nitroethyl group contributes to its specific chemical reactivity and potential applications. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 96853-41-7 | Internal Data |

| Molecular Formula | C₁₂H₁₁NO₃ | --INVALID-LINK-- |

| Molecular Weight | 217.22 g/mol | --INVALID-LINK-- |

| Melting Point | 92-94 °C | Vendor Data |

| Boiling Point (Predicted) | 428.9 ± 28.0 °C | Vendor Data |

| Density (Predicted) | 1.296 ± 0.06 g/cm³ | Vendor Data |

| pKa (Predicted) | 7.82 ± 0.10 | Vendor Data |

| Solubility | Chloroform, Methanol | Vendor Data |

| Appearance | Light Yellow Solid | Vendor Data |

Synthesis and Experimental Protocols

For the synthesis of this compound, the logical precursors would be 2-hydroxy-1-naphthaldehyde and nitroethane .

Proposed Synthetic Pathway: Henry Reaction

The proposed reaction scheme is illustrated below. The reaction proceeds via the deprotonation of nitroethane to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon of 2-hydroxy-1-naphthaldehyde. The resulting β-nitro alkoxide is subsequently protonated to yield the final product.

Caption: Proposed synthesis of this compound via the Henry reaction.

General Experimental Protocol for Henry Reaction

The following is a generalized experimental protocol based on standard procedures for the Henry reaction.[1][2][3] Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst loading) would be necessary for this specific substrate combination.

Materials:

-

2-hydroxy-1-naphthaldehyde

-

Nitroethane

-

Base catalyst (e.g., triethylamine, DBU, or a chiral catalyst for asymmetric synthesis)

-

Anhydrous solvent (e.g., ethanol, isopropanol, or THF)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2-hydroxy-1-naphthaldehyde (1.0 equivalent) in the chosen anhydrous solvent, add nitroethane (1.5-2.0 equivalents).

-

Catalyst Addition: Add the base catalyst (0.1-0.2 equivalents) to the reaction mixture at room temperature or a specified temperature. For asymmetric synthesis, a chiral ligand-metal complex would be used.[1]

-

Reaction Monitoring: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding dilute hydrochloric acid.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Caption: General experimental workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways (Inferred)

Direct experimental data on the biological activity and specific signaling pathway interactions of this compound are not currently available in the public domain. However, based on its chemical structure as a nitroaromatic compound, some potential biological activities and toxicological considerations can be inferred.

General Toxicity of Nitroaromatic Compounds

Nitroaromatic compounds are known to exhibit a range of biological effects, often associated with their metabolism. The nitro group can undergo enzymatic reduction in biological systems to form highly reactive intermediates, such as nitroso and hydroxylamino derivatives. These intermediates can induce cellular damage through various mechanisms.

A unifying mechanism for the toxicity of many nitroaromatic compounds involves electron transfer, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This can result in damage to cellular macromolecules, including DNA, proteins, and lipids.

Potential Signaling Pathways (Hypothesized)

Given the propensity of nitroaromatic compounds to induce oxidative stress, it is plausible that this compound could modulate signaling pathways sensitive to the cellular redox state. These may include:

-

Nrf2 Signaling Pathway: This pathway is a primary cellular defense against oxidative stress. Electrophilic intermediates or ROS generated from the metabolism of the compound could potentially activate Nrf2, leading to the transcription of antioxidant and detoxification enzymes.

-

NF-κB Signaling Pathway: Oxidative stress is a known activator of the NF-κB pathway, which is involved in inflammation, immunity, and cell survival.

-

MAPK Signaling Pathways: The mitogen-activated protein kinase (MAPK) pathways (e.g., ERK, JNK, p38) are also responsive to oxidative stress and can regulate a variety of cellular processes, including proliferation, differentiation, and apoptosis.

Caption: Hypothesized mechanism of action and potential signaling pathway interactions.

Disclaimer: The biological activities and signaling pathways described above are inferred based on the general properties of nitroaromatic compounds and have not been experimentally validated for this compound. Further research is required to elucidate the specific biological effects of this compound.

Applications

Currently, the primary documented application of this compound is as a photoacid . Photoacids are compounds that become more acidic upon electronic excitation. This property can be utilized to induce reversible pH jumps in a solution upon irradiation with light, which has applications in materials science and for studying proton transfer processes.

Conclusion

This compound is a naphthol derivative with interesting physicochemical properties, particularly its function as a photoacid. While detailed biological studies are lacking, its structure suggests potential bioactivity that warrants further investigation. The synthetic route via the Henry reaction provides a viable method for its preparation in a laboratory setting. This technical guide serves as a foundational resource for researchers interested in exploring the chemical and biological landscape of this compound.

References

The Photochemistry of 1-(2-Nitroethyl)-2-naphthol: A Technical Guide to the Mechanism of Proton Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the proposed mechanism of proton release from 1-(2-Nitroethyl)-2-naphthol, a molecule of interest for its potential applications in photochemistry and drug delivery. While direct experimental data for this specific compound is limited, this document synthesizes findings from analogous nitro-substituted phenols and naphthol derivatives to construct a scientifically grounded model of its photochemical behavior. The core of the proposed mechanism involves an excited-state intramolecular proton transfer (ESIPT) leading to the formation of a transient aci-nitro species and a quinone methide-like structure, ultimately resulting in the release of a proton to the surrounding medium. This guide provides a comprehensive overview of the likely reaction pathways, supported by representative quantitative data, detailed hypothetical experimental protocols for mechanism elucidation, and visualizations of the key processes.

Introduction

Naphthol derivatives are a well-studied class of photoacids, molecules that become significantly more acidic upon electronic excitation. This property makes them valuable tools in a range of applications, from fluorescent probes to photo-triggered drug release systems. The introduction of a nitroalkyl substituent at the C1 position of 2-naphthol, as in this compound, is expected to profoundly influence its photochemical properties. The electron-withdrawing nature of the nitro group can enhance the photoacidity of the naphtholic proton and potentially introduce new reaction pathways. Understanding the mechanism of proton release from this molecule is crucial for the rational design of novel photoresponsive materials and therapeutic agents.

This guide proposes a primary mechanism involving an excited-state intramolecular proton transfer (ESIPT). Upon absorption of a photon, the this compound molecule is promoted to an excited electronic state. In this state, the naphtholic proton is transferred to one of the oxygen atoms of the ortho-nitro group, forming a transient aci-nitro tautomer. This intermediate can then rearrange to a quinone methide-like species, which is a common intermediate in the photochemistry of ortho-substituted phenols and naphthols. The release of a proton to the solvent can occur from either the aci-nitro intermediate or the quinone methide, depending on the solvent environment and other factors.

Proposed Mechanism of Proton Release

The proposed mechanism for the photo-induced proton release from this compound is a multi-step process initiated by the absorption of UV light.

Step 1: Photoexcitation

The process begins with the absorption of a photon by the ground-state molecule (S₀), promoting it to an excited singlet state (S₁).

Step 2: Excited-State Intramolecular Proton Transfer (ESIPT)

In the excited state, the acidity of the naphtholic hydroxyl group is significantly increased. This facilitates the intramolecular transfer of the proton to the adjacent nitro group, forming a transient aci-nitro intermediate. This process is typically ultrafast, occurring on the femtosecond to picosecond timescale.

Step 3: Formation of the Quinone Methide Intermediate

The aci-nitro intermediate can undergo electronic and geometric rearrangement to form a more stable, yet still transient, quinone methide-like species. This intermediate is characterized by the exocyclic double bond at the C1 position.

Step 4: Proton Release

The final step is the release of a proton to the surrounding medium, which can be a solvent molecule like water. This deprotonation step can, in principle, occur from the aci-nitro intermediate or the quinone methide. The quinone methide is often the key species responsible for the observed changes in the surrounding medium's pH. The resulting species is the deprotonated form of the quinone methide.

Step 5: Regeneration of the Ground State

The deprotonated quinone methide can then relax back to the ground state, either by reprotonation from the solvent to reform the starting material or by participating in other chemical reactions.

Below is a Graphviz diagram illustrating this proposed signaling pathway.

Caption: Proposed photochemical pathway for proton release from this compound.

Quantitative Data Summary

Direct experimental data for this compound is not currently available in the literature. The following tables present representative quantitative data from studies on analogous compounds, such as other photoacids and nitro-aromatic compounds, to provide an expected range for the key parameters of the proposed mechanism.

Table 1: Representative Photophysical and Kinetic Parameters

| Parameter | Expected Value/Range | Analogous Compound(s) |

| Absorption Maximum (λmax) | 320 - 350 nm | 2-Naphthol derivatives |

| Fluorescence Quantum Yield (Φf) | < 0.01 | Nitro-substituted aromatics |

| ESIPT Rate Constant (kESIPT) | 1011 - 1012 s-1 | Ortho-nitro phenols |

| Quinone Methide Formation Rate | 109 - 1011 s-1 | Ortho-alkyl phenols |

| Proton Release Rate Constant | Dependent on solvent and pH | General photoacids |

| Excited State pKa (pKa*) | 0 - 2 | 2-Naphthol |

Table 2: Representative Transient Absorption Maxima

| Transient Species | Expected λmax (nm) | Analogous Compound(s) |

| Excited State (S₁) | 400 - 450 nm | 2-Naphthol derivatives |

| Aci-Nitro Intermediate | 450 - 500 nm | Nitro-aromatics |

| Quinone Methide | 480 - 550 nm | Ortho-substituted phenols |

Experimental Protocols

To validate the proposed mechanism and quantify the reaction dynamics, a series of spectroscopic experiments would be required. The following are detailed methodologies for key experiments.

Synthesis of this compound

A plausible synthetic route would involve the Henry reaction (nitroaldol reaction) between 2-hydroxy-1-naphthaldehyde and nitroethane, followed by reduction of the resulting nitroalkene.

Materials:

-

2-hydroxy-1-naphthaldehyde

-

Nitroethane

-

A base catalyst (e.g., ethylenediammonium diacetate)

-

A reducing agent (e.g., sodium borohydride)

-

Appropriate solvents (e.g., toluene, methanol)

Procedure:

-

A solution of 2-hydroxy-1-naphthaldehyde, nitroethane, and the base catalyst in a suitable solvent is refluxed until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude nitroalkene product is purified by column chromatography.

-

The purified nitroalkene is dissolved in a suitable solvent and cooled in an ice bath.

-

The reducing agent is added portion-wise, and the reaction is stirred until completion (monitored by TLC).

-

The reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layer is dried, and the solvent is evaporated to yield this compound.

-

The final product is purified by recrystallization or column chromatography and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Femtosecond Transient Absorption (fs-TA) Spectroscopy

This technique is essential for directly observing the ultrafast formation and decay of the transient intermediates (S₁, aci-nitro, quinone methide).

Instrumentation:

-

A Ti:sapphire laser system producing femtosecond pulses.

-

An optical parametric amplifier (OPA) to generate the pump pulse at the absorption maximum of the sample.

-

A white-light continuum probe pulse generator.

-

A detector (e.g., a CCD camera) and a spectrograph.

Procedure:

-

A solution of this compound in the solvent of interest (e.g., acetonitrile, water) is prepared in a sample cell.

-

The sample is excited with a pump pulse from the OPA.

-

The change in absorbance of the sample is monitored by the time-delayed probe pulse.

-

Transient absorption spectra are collected at various time delays between the pump and probe pulses.

-

The resulting data is analyzed to obtain the kinetic profiles of the different transient species.

Time-Resolved Fluorescence Spectroscopy

This experiment helps to determine the lifetime of the excited state and to detect any emission from the intermediates.

Instrumentation:

-

A pulsed laser source for excitation.

-

A monochromator to select the emission wavelength.

-

A single-photon counting detector.

-

Time-correlated single-photon counting (TCSPC) electronics.

Procedure:

-

A dilute solution of the sample is prepared.

-

The sample is excited with the pulsed laser.

-

The fluorescence decay is measured at different emission wavelengths.

-

The data is fitted to an exponential decay model to determine the fluorescence lifetime(s).

The following Graphviz diagram illustrates a general experimental workflow for investigating the photochemistry of this compound.

Caption: A general workflow for the synthesis and photochemical investigation of this compound.

Conclusion

The photochemical release of a proton from this compound is proposed to proceed through a mechanism involving excited-state intramolecular proton transfer to the nitro group, followed by the formation of a quinone methide intermediate. While this guide provides a robust theoretical framework based on analogous systems, experimental validation is necessary to confirm the precise details of the reaction pathway and the kinetics of the individual steps. The experimental protocols outlined herein provide a clear roadmap for future investigations into the photochemistry of this promising molecule. A thorough understanding of this mechanism will be instrumental in harnessing the potential of this compound and related compounds in the development of advanced photoresponsive technologies.

An In-depth Technical Guide to Excited-State Proton Transfer in Naphthol Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excited-state proton transfer (ESPT) is a fundamental photochemical process wherein a molecule exhibits significantly enhanced acidity upon electronic excitation. Naphthol and its derivatives are canonical examples of photoacids, undergoing a dramatic increase in their proton-donating ability in the excited singlet state (S₁) compared to their electronic ground state (S₀). This phenomenon leads to a rapid transfer of a proton to a nearby acceptor, typically a solvent molecule, on a picosecond to nanosecond timescale. The unique photophysical properties of naphthol compounds, including their dual fluorescence emission (from both the neutral and anionic forms), make them invaluable tools as fluorescent probes for investigating microenvironments in complex biological and chemical systems. Their application extends to areas such as sensing, proton-catalyzed photoreactions, and potentially, in the targeted release of protons for therapeutic applications, making a thorough understanding of their ESPT characteristics crucial for researchers in drug development and materials science.

Core Principles of ESPT in Naphthols

The enhanced acidity of naphthols in the excited state is attributed to a significant redistribution of electron density upon photoexcitation. The hydroxyl group's proton becomes more labile, reflected in a substantial decrease in its acid dissociation constant (pKa) in the excited state (pKa*) compared to the ground state (pKa). This change can be quantified using the Förster cycle, which relates the difference in pKa values to the electronic transition energies of the acidic (ROH) and basic (RO⁻) forms.

In protic solvents such as water, the ESPT process for a naphthol (NOH) can be described by the following kinetic scheme:

-

Excitation: The ground-state naphthol absorbs a photon, promoting it to the first excited singlet state (NOH*).

-

Excited-State Proton Transfer: In the excited state, the now much more acidic NOH* transfers a proton to a solvent molecule (e.g., H₂O), forming the excited naphtholate anion (NO⁻*) and a hydronium ion (H₃O⁺).

-

Fluorescence: Both the excited neutral form (NOH) and the excited anionic form (NO⁻) can relax to their respective ground states via fluorescence, typically emitting at different wavelengths. NOH* fluorescence is observed at shorter wavelengths (in the UV-A to blue region), while NO⁻* emission is red-shifted (in the blue-green to green region).

-

Non-Radiative Decay: Both excited species can also decay non-radiatively back to their ground states.

-

Ground-State Recombination: In the ground state, the naphtholate anion (NO⁻) rapidly recombines with a proton to reform the neutral naphthol, completing the cycle.

The efficiency and dynamics of ESPT are influenced by several factors, including the substitution pattern on the naphthalene ring, solvent polarity and hydrogen-bonding capability, pH of the medium, and temperature.

Quantitative Data on ESPT in Naphthol Compounds

The photophysical properties of naphthol and its derivatives are summarized in the table below. These parameters are crucial for selecting the appropriate probe for a specific application and for interpreting experimental results.

| Compound | pKa (S₀) | pKa* (S₁) | Fluorescence Quantum Yield (Φf) of Neutral Form | Fluorescence Quantum Yield (Φf) of Anionic Form | Fluorescence Lifetime (τf) of Neutral Form (ns) | Fluorescence Lifetime (τf) of Anionic Form (ns) |

| 1-Naphthol | 9.2 - 9.4 | -0.5 - 0.5 | ~0.18 | - | ~4.6 | ~8.0 |

| 2-Naphthol | 9.47 - 9.5 | 2.8 - 3.0 | 0.18[1] | - | 8.4[2] | ~9.0 |

| 5-Cyano-2-naphthol | 8.4 | -0.8 | - | - | - | - |

| 5,8-Dicyano-2-naphthol | 7.8 | -4.5 | - | - | - | - |

| 5-Isocyanonaphthalene-1-ol | 8.4 ± 0.3 | 0.9 ± 0.7 | - | - | 5.0 - 10.1 | - |

| 7-Amino-2-naphthol | 9.6 ± 0.1 | - | - | - | - | - |

| 8-Amino-2-naphthol | 9.5 ± 0.1 | - | - | - | - | - |

Note: Fluorescence quantum yields and lifetimes can be highly dependent on the solvent and other experimental conditions. The values presented are representative.

Experimental Protocols

A combination of steady-state and time-resolved spectroscopic techniques is employed to characterize the ESPT dynamics of naphthol compounds.

Determination of Ground-State pKa via UV-Visible Absorption Spectroscopy

This method relies on the different absorption spectra of the protonated (NOH) and deprotonated (NO⁻) forms of naphthol.

-

Sample Preparation:

-

Prepare a stock solution of the naphthol compound in a suitable solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mM.

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

For each pH value, prepare a sample by adding a small aliquot of the naphthol stock solution to the buffer solution in a quartz cuvette. The final concentration of the naphthol should be in the range of 10-50 µM to ensure the absorbance is within the linear range of the spectrophotometer.

-

-

Instrumentation:

-

A dual-beam UV-Visible spectrophotometer.

-

-

Data Acquisition:

-

Record the absorption spectrum of each sample over a relevant wavelength range (e.g., 250-450 nm).

-

Identify the wavelength of maximum absorbance (λ_max) for both the acidic and basic forms.

-

-

Data Analysis:

-

Plot the absorbance at a selected wavelength (where the difference in absorbance between the two forms is significant) as a function of pH.

-

Fit the data to the Henderson-Hasselbalch equation to determine the pKa. The pKa is the pH at which the concentrations of the acidic and basic forms are equal.[3][4]

-

Determination of Excited-State pKa* using the Förster Cycle

The Förster cycle is a thermodynamic tool that allows for the estimation of pKa* from spectroscopic data.[3][5]

-

Methodology:

-

Acquire the absorption and fluorescence spectra of both the fully protonated and fully deprotonated forms of the naphthol in highly acidic and highly basic solutions, respectively.[5]

-

Determine the 0-0 electronic transition energies (in wavenumbers, cm⁻¹) for both the acidic (ν₀₀,NOH) and basic (ν₀₀, NO⁻) forms. This is often estimated as the intersection point of the normalized absorption and fluorescence spectra.[5]

-

Calculate the pKa* using the following equation: pKa* = pKa - (N_A * h * c * (ν₀₀, NOH - ν₀₀, NO⁻)) / (2.303 * R * T) where N_A is Avogadro's number, h is Planck's constant, c is the speed of light, R is the ideal gas constant, and T is the temperature in Kelvin.[5]

-

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single-Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes and resolving the kinetics of excited-state processes.[6][7][8]

-

Sample Preparation:

-

Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) of the naphthol compound in the solvent of interest. Deoxygenate the samples by bubbling with nitrogen or argon to minimize quenching by molecular oxygen.

-

-

Instrumentation:

-

A pulsed light source with a high repetition rate (e.g., a picosecond laser diode or a mode-locked laser).

-

A sensitive single-photon detector (e.g., a photomultiplier tube or a single-photon avalanche diode).

-

TCSPC electronics for timing the arrival of photons relative to the excitation pulse.[6][7]

-

-

Data Acquisition:

-

Excite the sample at a wavelength where the neutral form of the naphthol absorbs.

-

Collect the fluorescence decay at the emission wavelengths corresponding to both the neutral (NOH) and anionic (NO⁻) forms.

-

Acquire an instrument response function (IRF) using a scattering solution.

-

-

Data Analysis:

-

Deconvolute the measured fluorescence decays from the IRF.

-

Fit the decay curves to a multi-exponential decay model to extract the fluorescence lifetimes and the rate constants for the ESPT process.

-

Visualizing ESPT Processes and Workflows

ESPT Signaling Pathway in Naphthol

Caption: The excited-state proton transfer (ESPT) cycle in a naphthol compound.

Experimental Workflow for pKa and pKa* Determination

Caption: Workflow for determining ground-state (pKa) and excited-state (pKa*) acidity constants.

Workflow for Time-Resolved Fluorescence Measurement

Caption: A typical workflow for time-resolved fluorescence spectroscopy using TCSPC.

Conclusion and Future Directions

Naphthol compounds serve as a powerful and versatile platform for studying excited-state proton transfer. Their well-defined photophysical responses to environmental changes have established them as indispensable fluorescent probes in various scientific disciplines. For drug development professionals, the ability of naphthols to report on local pH and hydration at the microscopic level offers a unique opportunity to investigate drug-target interactions, membrane permeability, and the internal environment of drug delivery vehicles.

Future research in this area is likely to focus on the design and synthesis of novel naphthol derivatives with tailored photophysical properties, such as longer emission wavelengths to minimize background fluorescence in biological samples, and enhanced two-photon absorption cross-sections for deep-tissue imaging. Furthermore, the integration of naphthol moieties into larger molecular architectures could lead to the development of sophisticated sensors and photo-responsive therapeutic agents. A continued detailed investigation of the fundamental mechanisms of ESPT in these systems will undoubtedly fuel further innovation in the fields of chemical biology, materials science, and medicine.

References

In-Depth Technical Guide: Theoretical and Computational Studies of 1-(2-Nitroethyl)-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying 1-(2-Nitroethyl)-2-naphthol, a molecule of interest for its potential applications in materials science and pharmacology. The document details the molecular structure, spectroscopic properties, and electronic characteristics of this compound as elucidated by computational chemistry methods. It also outlines the synthetic route to this compound and discusses its potential as a photoacid and its role in proton transfer studies. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of novel naphthol derivatives.

Introduction

This compound is a naphthol derivative featuring a nitroethyl substituent at the 1-position. This substitution pattern imparts unique electronic and photophysical properties to the molecule, making it a subject of interest for fundamental research and potential applications. The presence of both a hydroxyl group (a proton donor) and a nitro group (an electron-withdrawing group) in proximity on the naphthalene scaffold suggests the possibility of intramolecular hydrogen bonding and excited-state intramolecular proton transfer (ESIPT), phenomena that are critical in the design of photoresponsive materials and fluorescent probes.

Computational studies, particularly those employing Density Functional Theory (DFT), are invaluable for understanding the structure-property relationships in such molecules. These methods allow for the detailed investigation of geometric parameters, vibrational modes, and electronic structure, providing insights that complement experimental findings.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in Table 1. The molecule consists of a naphthalene ring system functionalized with a hydroxyl group at the 2-position and a 2-nitroethyl group at the 1-position.

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | 1-(2-nitroethyl)naphthalen-2-ol |

| CAS Number | 96853-41-7 |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the nitration of a suitable precursor followed by alkylation.

General Experimental Protocol

Step 1: Nitration A common method for the introduction of a nitro group onto an aromatic ring is electrophilic aromatic substitution using a nitrating agent. For a precursor molecule, this would typically involve the use of a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Step 2: Alkylation Following the successful nitration, the introduction of the ethyl group is achieved via an alkylation reaction. This can be accomplished by reacting the nitrated intermediate with a suitable ethylating agent, such as 2-bromoethanol, in the presence of a base.

The final product, this compound, is then purified using standard laboratory techniques such as recrystallization or column chromatography to achieve high purity.

Computational Analysis

Computational chemistry provides a powerful toolkit for the in-depth analysis of the structural and electronic properties of this compound. Density Functional Theory (DFT) is a widely used method for such investigations.

Computational Methodology

A typical computational protocol for the study of this compound would involve the following steps:

-

Geometry Optimization: The initial 3D structure of the molecule is optimized to find its lowest energy conformation. This is commonly performed using DFT with a functional such as B3LYP and a basis set like 6-31G**.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Electronic Property Calculations: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) are calculated to understand the molecule's reactivity and electronic transitions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to investigate intramolecular interactions, such as hydrogen bonding, and to quantify charge transfer between different parts of the molecule.

Predicted Molecular Properties

-

Intramolecular Hydrogen Bonding: A significant intramolecular hydrogen bond is expected between the hydroxyl proton and an oxygen atom of the nitro group. The stabilization energy for such an interaction is anticipated to be in the range of 10-15 kcal/mol.

-

Electronic Structure: The HOMO is likely to be localized on the naphthalene ring and the hydroxyl group, while the LUMO is expected to be centered on the nitroethyl group, indicating a potential for charge transfer upon electronic excitation.

-

Vibrational Spectra: The calculated IR spectrum would show characteristic peaks for the O-H stretch of the hydroxyl group, the N-O stretches of the nitro group, and the C-H and C=C stretching modes of the aromatic ring.

Potential Applications

The unique structural and electronic features of this compound make it a candidate for several applications:

-

Photoacids: The presence of the acidic hydroxyl proton and the electron-withdrawing nitro group suggests that the acidity of the hydroxyl group may increase upon photoexcitation, a key characteristic of photoacids. This property is useful in designing materials for light-induced pH changes.

-

Proton Transfer Studies: The molecule serves as a model system for studying ultrafast proton transfer processes, which are fundamental in many chemical and biological systems. Laser-induced protonation and deprotonation can occur on a sub-nanosecond timescale.

-

Chemical Synthesis: It can be used as a building block in the synthesis of more complex naphthalene derivatives for various applications, including pharmaceuticals and functional materials.

Conclusion

This compound presents a fascinating case study for the application of theoretical and computational chemistry to understand the properties of functional organic molecules. While detailed experimental and computational data for this specific compound are sparse in publicly accessible literature, the established methodologies and the knowledge gained from related structures provide a solid framework for its investigation. Future research focusing on the detailed spectroscopic and computational characterization of this compound is warranted to fully unlock its potential in materials science and beyond.

An In-Depth Technical Guide to 1-(2-Nitroethyl)-2-naphthol: Current Knowledge and Data

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to consolidate the currently available scientific information on the physical and chemical properties of 1-(2-Nitroethyl)-2-naphthol. Despite a comprehensive search of available scientific literature and chemical databases, it is important to note that detailed experimental data for this specific compound is limited. Much of the available information is computational or pertains to related compounds such as 1-nitro-2-naphthol or 2-naphthol. This guide presents the established data and highlights areas where further research is required.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively reported in the literature. The following tables summarize the available information, which primarily consists of basic identifiers and computationally predicted properties.

Table 1: General and Physical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 217.22 g/mol | PubChem[1] |

| Melting Point | 92-94 °C | ChemicalBook[2] |

| Boiling Point | 428.9 °C | ChemicalBook[2] |

| Solubility | No quantitative data available. Generally expected to be soluble in organic solvents. | Inferred |

| pKa | No experimental data available. |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Computational Method | Source |

| XLogP3 | 2.9 | XLogP3 3.0 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.8.18 | PubChem[1] |

| Rotatable Bond Count | 2 | Cactvs 3.4.8.18 | PubChem[1] |

| Topological Polar Surface Area | 66.1 Ų | Cactvs 3.4.8.18 | PubChem[1] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the naphthol ring, the methylene protons of the ethyl group, and a proton adjacent to the nitro group. The chemical shifts and coupling patterns would be characteristic of the substituted naphthalene system.

-

¹³C NMR: The spectrum should display signals for the carbon atoms of the naphthalene ring, with distinct shifts for the carbon bearing the hydroxyl group and the carbon attached to the nitroethyl substituent. Signals for the two carbons of the ethyl group are also expected.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the following functional groups:

-

A broad O-H stretching band for the hydroxyl group.

-

Strong asymmetric and symmetric N-O stretching bands for the nitro group.

-

C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

-

C=C stretching vibrations from the aromatic naphthalene ring.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the nitro group, the ethyl group, and other characteristic cleavages of the naphthol structure.

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, based on established organic chemistry principles, several synthetic routes can be proposed. The following diagram illustrates a potential synthetic workflow.

Proposed Synthesis via Henry Reaction

One plausible approach involves a two-step sequence starting with 2-hydroxy-1-naphthaldehyde.

-

Henry (Nitroaldol) Reaction: 2-Hydroxy-1-naphthaldehyde would be reacted with nitromethane in the presence of a base catalyst. This would likely form a nitroalkene intermediate, 1-(2-hydroxy-1-nitroethenyl)-2-naphthol, after dehydration.

-

Reduction: The resulting nitroalkene could then be selectively reduced to the target compound, this compound, using a suitable reducing agent such as sodium borohydride.

Proposed Synthesis via Michael Addition